molecular formula C5H12ClN B14650126 N,N-Diethylmethaniminium chloride CAS No. 52853-18-6

N,N-Diethylmethaniminium chloride

Cat. No.: B14650126
CAS No.: 52853-18-6
M. Wt: 121.61 g/mol
InChI Key: OKNVYFZHCCAMTJ-UHFFFAOYSA-M
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Description

N,N-diethyl(methylene)ammonium chloride is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one methylene group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethyl(methylene)ammonium chloride can be synthesized through the alkylation of tertiary amines. One common method involves the reaction of N,N-diethylmethylamine with methyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of N,N-diethyl(methylene)ammonium chloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reactant concentrations, temperature, and pressure to optimize the reaction efficiency .

Mechanism of Action

The mechanism of action of N,N-diethyl(methylene)ammonium chloride involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in increased membrane permeability and potential cell lysis . The compound’s effects are primarily due to its ability to disrupt lipid bilayers and interfere with membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl(methylene)ammonium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. Its ability to act as a phase-transfer catalyst and its effectiveness in disrupting cell membranes make it valuable in various applications .

Properties

CAS No.

52853-18-6

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

diethyl(methylidene)azanium;chloride

InChI

InChI=1S/C5H12N.ClH/c1-4-6(3)5-2;/h3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

OKNVYFZHCCAMTJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](=C)CC.[Cl-]

Origin of Product

United States

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